4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide
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Description
“4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide” is a chemical compound with the molecular formula C15H14N4OS . It has a molecular weight of 298.36 . It is a research use only product .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H14N4OS/c18-14(19)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis and Chemical Transformations
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide is involved in a range of synthesis processes and chemical transformations, reflecting its potential in creating diverse compounds. Osyanin et al. (2005) discussed the preparation of 4-(1H-Azol-1-ylmethyl)benzohydrazides and their derivatives, highlighting the molecule's role in creating a variety of chemical structures, including hydrazones, 1,3,4-oxadiazoles, and N-benzoyl-N′-alkyl(aryl)sulfonylhydrazines (Osyanin, Purygin, & Belousova, 2005). Similarly, Al-Ebaisat (2015) highlighted the synthesis of a series of new N-substituted 4-(ethyl methyl amino) benzohydrazide derivatives, emphasizing the compound's versatility in creating diverse molecular structures (Al-Ebaisat, 2015).
Biological and Medicinal Applications
The molecule and its derivatives show promising biological activities. Asegbeloyin et al. (2014) synthesized N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, revealing significant in vitro cytotoxic activity against human promyelocytic leukemia cells and some Gram-positive bacteria (Asegbeloyin, Ujam, Okafor, Babahan, Çoban, Özmen, & Bıyık, 2014). This study underscores the potential therapeutic applications of these compounds in combating cancer and bacterial infections.
Antimicrobial Properties
The antimicrobial potential of derivatives of this molecule is evident in several studies. Vijaya Raj et al. (2007) synthesized novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, revealing promising analgesic and antimicrobial activities (Vijaya Raj, Narayana, Ashalatha, Kumari, & Sarojini, 2007). This indicates the compound's potential in developing new analgesic and antimicrobial agents. Sarshira et al. (2016) also synthesized different heterocyclic compounds from 2-hydroxy benzohydrazide, demonstrating varied antimicrobial activities against different microorganisms, further supporting the antimicrobial potential of these derivatives (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016).
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c16-19-14(20)11-7-5-10(6-8-11)9-21-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9,16H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLGUXANYIAGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824734 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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